molecular formula C17H17N3O3 B5815561 (2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide

(2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide

Cat. No.: B5815561
M. Wt: 311.33 g/mol
InChI Key: FPSWDZHMNLEMIJ-KPKJPENVSA-N
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Description

(2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a dimethylamino group and a nitrophenyl group

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-19(2)15-10-8-14(9-11-15)18-17(21)12-7-13-5-3-4-6-16(13)20(22)23/h3-12H,1-2H3,(H,18,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSWDZHMNLEMIJ-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-nitroacetophenone under basic conditions to form the corresponding chalcone. This intermediate is then subjected to an amide formation reaction with an appropriate amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: Contains a bromomethyl group and is used in similar synthetic applications.

Uniqueness

(2E)-N-[4-(dimethylamino)phenyl]-3-(2-nitrophenyl)prop-2-enamide is unique due to its combination of a dimethylamino group and a nitrophenyl group, which imparts distinct electronic and chemical properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

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